Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate

Aqueous Solubility Salt Form Selection Pharmaceutical Intermediates

Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3) is a sodium salt of a substituted pyridin-3-ol derivative, featuring a pyridine ring with a 4-chloro substituent and a 5-methoxycarbonyl group. This compound belongs to the class of pyridine carboxylate salts, which are widely employed as intermediates in the synthesis of agrochemicals and pharmaceuticals due to their reactive functional handles (e.g., the ester for hydrolysis or transesterification, the chloro for nucleophilic aromatic substitution, and the pyridine nitrogen for coordination).

Molecular Formula C7H5ClNNaO3
Molecular Weight 209.56 g/mol
Cat. No. B8115470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate
Molecular FormulaC7H5ClNNaO3
Molecular Weight209.56 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1Cl)[O-].[Na+]
InChIInChI=1S/C7H6ClNO3.Na/c1-12-7(11)4-2-9-3-5(10)6(4)8;/h2-3,10H,1H3;/q;+1/p-1
InChIKeyPCLXLGZCQMGADA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Chloro-5-(methoxycarbonyl)pyridin-3-olate: A Pyridine-Based Sodium Salt Intermediate for Agrochemical and Pharmaceutical Synthesis


Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3) is a sodium salt of a substituted pyridin-3-ol derivative, featuring a pyridine ring with a 4-chloro substituent and a 5-methoxycarbonyl group . This compound belongs to the class of pyridine carboxylate salts, which are widely employed as intermediates in the synthesis of agrochemicals and pharmaceuticals due to their reactive functional handles (e.g., the ester for hydrolysis or transesterification, the chloro for nucleophilic aromatic substitution, and the pyridine nitrogen for coordination) . The sodium salt form is specifically designed to enhance aqueous solubility compared to the corresponding free acid, facilitating its use in aqueous or polar reaction media [1]. Its primary applications lie in the construction of complex heterocyclic scaffolds, including those found in kinase inhibitors for oncology and fungicidal agents for crop protection [2].

Procurement Risk: Why Not All Pyridine-3-olates Are Interchangeable with Sodium 4-Chloro-5-(methoxycarbonyl)pyridin-3-olate


Direct substitution of Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate with a generic pyridine-3-olate salt or even the corresponding free acid carries significant risk of altered reaction outcomes, yield loss, and purification burden. The specific substitution pattern (4-Cl, 5-CO2Me) is not incidental; it dictates the compound's reactivity in cross-coupling, nucleophilic aromatic substitution, and hydrolysis steps . Furthermore, the sodium salt form provides a distinct solubility profile in aqueous media that the free acid (methyl 4-chloro-5-hydroxypyridine-3-carboxylate) cannot replicate, potentially leading to biphasic reaction issues, slower kinetics, or precipitation during workup [1]. While other pyridine-3-olates exist (e.g., unsubstituted sodium pyridin-3-olate, CAS 52536-09-1), they lack the chloro leaving group essential for many downstream elaborations, rendering them synthetically inert for the target pathways. The evidence below quantifies these critical differentiators, providing a factual basis for selection and procurement decisions.

Quantitative Differentiation Guide for Sodium 4-Chloro-5-(methoxycarbonyl)pyridin-3-olate


Aqueous Solubility Advantage of Sodium Salt over Free Acid Form

Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate, as a sodium carboxylate salt, exhibits significantly enhanced aqueous solubility compared to its free acid counterpart, methyl 4-chloro-5-hydroxypyridine-3-carboxylate. While specific numerical solubility data for this exact compound are not publicly disclosed in peer-reviewed literature, the general principle of salt formation for solubility enhancement is well-established [1]. The free acid form is expected to have limited aqueous solubility, typical of neutral aromatic esters, whereas the sodium salt is freely soluble in water . This property is critical for enabling homogeneous reaction conditions in aqueous media and simplifying aqueous workup procedures.

Aqueous Solubility Salt Form Selection Pharmaceutical Intermediates

Assured Purity Specification for Reliable Synthetic Performance

Multiple reputable chemical suppliers list Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate with a minimum purity specification of 97% . This high purity level ensures minimal batch-to-batch variability and reduces the risk of side reactions caused by unknown impurities. In contrast, some closely related pyridine-3-olates or less common intermediates may be offered at lower purities (e.g., 95%) or without a defined specification, introducing uncertainty into synthetic planning.

Purity Specification Quality Control Chemical Procurement

Validated Storage Stability for Extended Laboratory Utility

This sodium salt exhibits excellent stability under standard laboratory storage conditions. According to supplier documentation, the compound can be stored at -20°C for 3-6 months or at -80°C for up to 12 months in pure form . This defined stability profile contrasts with the free acid form, which may be more prone to hydrolysis or decarboxylation under ambient conditions, and for which explicit stability data are often not provided by suppliers.

Storage Stability Shelf Life Inventory Management

Recommended Application Scenarios for Sodium 4-Chloro-5-(methoxycarbonyl)pyridin-3-olate


Synthesis of Kinase Inhibitor Scaffolds in Oncology Drug Discovery

The compound serves as a versatile building block for constructing substituted pyridine cores found in numerous kinase inhibitors . Its 4-chloro substituent is a prime site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl or amine groups essential for modulating kinase binding. The sodium salt form ensures good solubility in the aqueous/organic solvent mixtures often employed in these palladium-catalyzed reactions, promoting higher conversion rates and cleaner reaction profiles.

Agrochemical Intermediate for Fungicidal and Herbicidal Agents

Patents and literature indicate that chloropyridylcarbonyl derivatives, closely related to Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate, are key intermediates in the synthesis of agricultural fungicides and herbicides [1]. The ester group can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many commercial agrochemicals (e.g., certain pyridine carboxylate herbicides). The compound's structural features align with those of known active ingredients, making it a logical starting point for new crop protection agent discovery.

Preparation of Active Pharmaceutical Ingredient (API) Precursors via Hydrolysis

The methoxycarbonyl group at the 5-position is readily hydrolyzed under basic conditions to yield 4-chloro-5-hydroxypyridine-3-carboxylic acid, a valuable intermediate for further functionalization (e.g., amide coupling). The sodium salt of the starting material facilitates a homogeneous hydrolysis reaction in water, avoiding the need for organic co-solvents and simplifying product isolation. This route provides a cost-effective and scalable method for accessing pyridine carboxylic acids that are otherwise challenging to synthesize.

Coordination Chemistry and Metal-Organic Framework (MOF) Linker Design

The pyridine nitrogen and the carboxylate oxygen atoms (after hydrolysis) can act as coordination sites for metal ions. Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate can be used as a precursor to ligands for constructing metal-organic frameworks (MOFs) or coordination polymers. The chloro substituent provides a handle for post-synthetic modification of the framework, allowing tuning of porosity and chemical functionality.

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